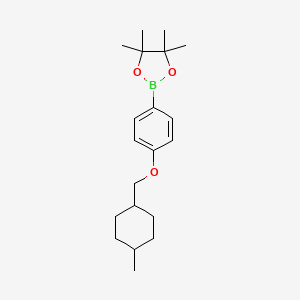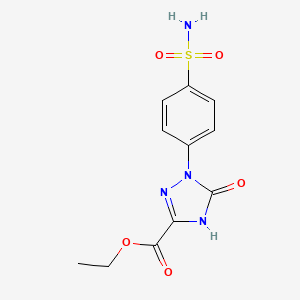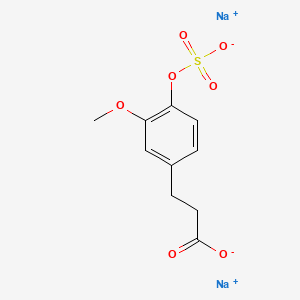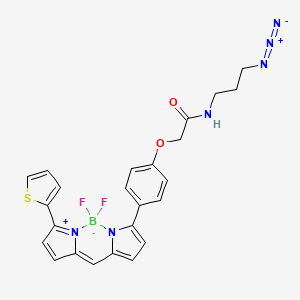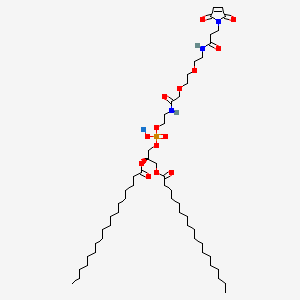
DSPE-PEG-Maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DSPE-PEG-Maleimide, scientifically known as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide (polyethylene glycol)-2000], is a functionalized phospholipid-polymer conjugate. This compound consists of a 1,2-distearoyl-sn-glycero-PE (DSPE) covalently coupled to a linear polyethylene glycol (PEG) chain with a maleimide-terminated end. It is widely used in the synthesis of antibody-coupled liposomes and lipid nanoparticles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG-Maleimide involves several steps:
Synthesis of DSPE: Starting with (S)-(+)-glycerol acetonide as the initial material, DSPE is synthesized through a series of reactions.
Synthesis of PEG-Maleimide: Polyethylene glycol (PEG) is reacted with maleic anhydride to form PEG-Maleimide.
Coupling Reaction: The final step involves coupling DSPE with PEG-Maleimide under specific conditions to form this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of DSPE and PEG-Maleimide are synthesized separately.
Coupling in Reactors: The coupling reaction is carried out in large reactors under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
DSPE-PEG-Maleimide primarily undergoes:
Substitution Reactions: The maleimide group reacts with sulfhydryl (thiol) groups derived from cysteine, forming stable thioether bonds.
Hydrolysis: The maleimide group can undergo hydrolysis under elevated temperatures and moisture.
Common Reagents and Conditions
Sulfhydryl Reagents: Cysteine or other thiol-containing molecules are commonly used in substitution reactions.
Neutral pH: The reactions typically proceed at neutral pH to ensure optimal reactivity and stability.
Major Products
The major products formed from these reactions include:
Thioether-linked Conjugates: Resulting from the reaction between maleimide and thiol groups.
Hydrolyzed Products: Formed under conditions of elevated temperature and moisture.
Aplicaciones Científicas De Investigación
DSPE-PEG-Maleimide has a wide range of applications in scientific research, including:
Drug Delivery Systems: It is used to synthesize antibody-coupled liposomes and lipid nanoparticles for targeted drug delivery.
Gene Therapy: Employed in lipid nanoparticle systems for the delivery of mRNA and other genetic materials.
Vaccine Development: Utilized in the functionalization of nanoparticles for the display of antigens in vaccines.
Biomedical Research: Used in the generation of transient antifibrotic chimeric antigen receptor (CAR) T cells in vivo.
Mecanismo De Acción
DSPE-PEG-Maleimide exerts its effects through the following mechanisms:
Conjugation with Thiol Groups: The maleimide group specifically reacts with thiol groups on peptides and proteins, forming stable thioether bonds.
Prolonged Circulation Time: The PEG component provides stealth characteristics, reducing uptake by the reticuloendothelial system and prolonging circulation time in the bloodstream.
Targeted Delivery: The DSPE component ensures compatibility with lipid bilayers, facilitating the stable encapsulation and targeted delivery of therapeutic agents.
Comparación Con Compuestos Similares
DSPE-PEG-Maleimide can be compared with other similar compounds such as:
DSPE-PEG-Amine: Similar structure but with an amine group instead of maleimide, used for different conjugation reactions.
DSPE-PEG-Carboxyl: Contains a carboxyl group, used for conjugation with amine-containing molecules.
DSPE-PEG-Biotin: Functionalized with biotin for applications requiring biotin-streptavidin interactions.
Uniqueness
This compound is unique due to its specific reactivity with thiol groups, making it highly suitable for applications requiring stable thioether linkages. Its combination of hydrophobic DSPE and hydrophilic PEG components also provides excellent amphiphilic properties, enhancing its versatility in various biomedical applications .
Propiedades
Fórmula molecular |
C54H97N3NaO14P |
|---|---|
Peso molecular |
1066.3 g/mol |
Nombre IUPAC |
sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-[[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetyl]amino]ethyl phosphate |
InChI |
InChI=1S/C54H98N3O14P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-53(62)68-45-48(71-54(63)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-70-72(64,65)69-42-39-56-50(59)47-67-44-43-66-41-38-55-49(58)37-40-57-51(60)35-36-52(57)61;/h35-36,48H,3-34,37-47H2,1-2H3,(H,55,58)(H,56,59)(H,64,65);/q;+1/p-1/t48-;/m1./s1 |
Clave InChI |
RCFAZCYOANIKLN-AKZQISGYSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)COCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)COCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





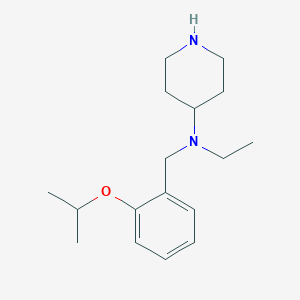
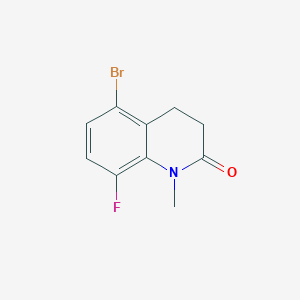
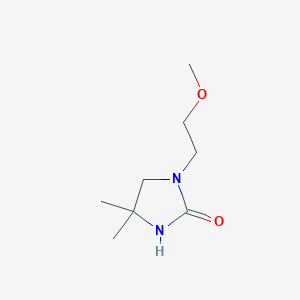
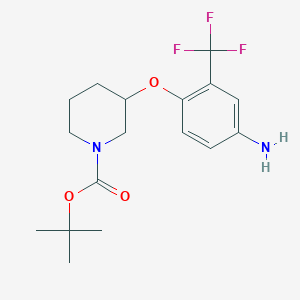
![3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline](/img/structure/B13722260.png)
![[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B13722276.png)
